![molecular formula C16H8Cl2N4OS B4627044 5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
The compound is part of a class of molecules that incorporate thiazolo[3,2-b][1,2,4]triazole moieties, known for their diverse pharmacological activities. This class of compounds is researched extensively for their potential use in medicinal chemistry due to their structural complexity and ability to interact with various biological targets.
Synthesis Analysis
Similar compounds are synthesized through multistep reactions, often starting with the construction of the thiazolo[3,2-b][1,2,4]triazole core followed by modifications at specific positions to introduce different substituents. The synthesis typically involves cyclization reactions, Michael addition, and condensation reactions, among others, to build the complex heterocyclic system (Tozkoparan et al., 2004).
Scientific Research Applications
Herbicidal Activity
Research conducted by Hegde and Mahoney (1993) on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which are structurally related to the compound of interest, revealed that these compounds exhibited auxin-like herbicidal symptoms, particularly showing higher activity against dicotyledonous than monocotyledonous species. Their study indicates the potential of such compounds in agricultural applications as herbicides (Hegde & Mahoney, 1993).
Anti-inflammatory and Antimicrobial Applications
A series of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives synthesized by Toma et al. (2017) were found to exhibit significant anti-inflammatory activity. Their research highlights the pharmaceutical potential of such compounds in developing new anti-inflammatory agents (Toma et al., 2017). Additionally, Xiao et al. (2013) explored the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, showing promising activity against Escherichia coli and Pseudomonas aeruginosa, indicating the antimicrobial potential of these compounds (Xiao et al., 2013).
Anticancer Properties
Holota et al. (2021) focused on the synthesis and in vitro evaluation of novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as potential anticancer agents. Their study found that some derivatives exhibited excellent anticancer properties without causing toxicity to normal somatic cells, suggesting a promising direction for cancer treatment research (Holota et al., 2021).
properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4OS/c17-11-4-3-9(6-12(11)18)7-13-15(23)22-16(24-13)20-14(21-22)10-2-1-5-19-8-10/h1-8H/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNMJKOJMKNTP-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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